Cas no 77974-81-3 (Azepane-3-carboxylic Acid)

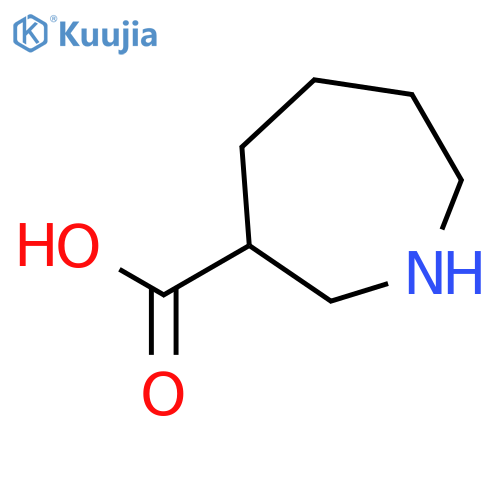

Azepane-3-carboxylic Acid structure

商品名:Azepane-3-carboxylic Acid

Azepane-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-3-carboxylicacid, hexahydro-

- azepane-3-carboxylic acid

- Hexahydro-1H-azepine-3-carboxylic acid

- FT-0719722

- AZEPANE-3-CARBOXYLICACID

- SCHEMBL5503897

- AKOS006376826

- F16355

- 77974-81-3

- 3-Carboxyhomopiperidine

- CDA97481

- EN300-153401

- DXCWXFLBYQNTOP-UHFFFAOYSA-N

- 3-carboxyperhydroazepine

- DTXSID50541337

- MFCD09991911

- (rs)-perhydroazepine-3-carboxylic acid

- DA-35302

- 1H-Azepine-3-carboxylicacid,hexahydro-(9CI)

- Azepane-3-carboxylic Acid

-

- MDL: MFCD09991911

- インチ: InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10)

- InChIKey: DXCWXFLBYQNTOP-UHFFFAOYSA-N

- ほほえんだ: C1CCNCC(C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 143.09469

- どういたいしつりょう: 143.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.5

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.08

- ふってん: 280.9°C at 760 mmHg

- フラッシュポイント: 123.7°C

- 屈折率: 1.472

- PSA: 49.33

Azepane-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-153401-2.5g |

azepane-3-carboxylic acid |

77974-81-3 | 2.5g |

$2062.0 | 2023-06-05 | ||

| Chemenu | CM285940-1g |

Azepane-3-carboxylic acid |

77974-81-3 | 97% | 1g |

$866 | 2021-06-09 | |

| Enamine | EN300-153401-0.1g |

azepane-3-carboxylic acid |

77974-81-3 | 0.1g |

$869.0 | 2023-06-05 | ||

| Enamine | EN300-153401-1.0g |

azepane-3-carboxylic acid |

77974-81-3 | 1g |

$988.0 | 2023-06-05 | ||

| TRC | A809745-500mg |

Azepane-3-carboxylic Acid |

77974-81-3 | 500mg |

$ 1918.00 | 2023-04-19 | ||

| Enamine | EN300-153401-250mg |

azepane-3-carboxylic acid |

77974-81-3 | 250mg |

$772.0 | 2023-09-26 | ||

| Enamine | EN300-153401-100mg |

azepane-3-carboxylic acid |

77974-81-3 | 100mg |

$738.0 | 2023-09-26 | ||

| 1PlusChem | 1P008O95-250mg |

1H-Azepine-3-carboxylicacid, hexahydro- |

77974-81-3 | 250mg |

$113.00 | 2024-04-21 | ||

| 1PlusChem | 1P008O95-100mg |

1H-Azepine-3-carboxylicacid, hexahydro- |

77974-81-3 | 100mg |

$86.00 | 2024-04-21 | ||

| A2B Chem LLC | AE03881-500mg |

Azepane-3-carboxylic acid |

77974-81-3 | 95% | 500mg |

$178.00 | 2024-04-19 |

Azepane-3-carboxylic Acid 関連文献

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

77974-81-3 (Azepane-3-carboxylic Acid) 関連製品

- 75208-40-1(1-azabicyclo[2.2.2]octane-3-carboxylic acid)

- 59045-82-8((3S)-piperidine-3-carboxylic acid)

- 876367-84-9((3R,5S)-piperidine-3,5-dicarboxylic acid)

- 498-95-3(piperidine-3-carboxylic acid)

- 25137-00-2((3R)-piperidine-3-carboxylic acid)

- 72580-54-2((R)-Pyrrolidine-3-carboxylic acid)

- 261896-35-9(4,4-Dimethylpyrrolidine-3-carboxylic Acid)

- 59378-87-9(Pyrrolidine-3-carboxylic acid)

- 861071-98-9(1-Ethyl-piperidine-3-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77974-81-3)Azepane-3-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):833